molecular formula C12H12N2O2 B1456870 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid CAS No. 1236144-55-0

1-(4-Cyanobenzyl)azetidine-3-carboxylic acid

Cat. No. B1456870
M. Wt: 216.24 g/mol
InChI Key: ANRTVWAZQXYUEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08822510B2

Procedure details

A mixture of 4-formylbenzonitrile (2.88 g, 22.0 mmol), azetidine-3-carboxylic acid (2.02 g, 20 mmol), and acetic acid (1.15 mL, 20.0 mmol) in dichloromethane (20 mL) and methanol (80 mL) was stirred at room temperature for 1 h. Sodium triacetoxyborohydride (6.78 g, 32.0 mmol) was added and stirring was continued at room temperature for 18 hr. The volatiles were removed under reduced pressure, and the residue was partitioned between water (50 mL) and diethyl ether (50 mL). The aqueous phase was washed with diethyl ether (50 mL) and was then concentrated to dryness. The residue was dissolved in water (20 mL) and loaded onto a 2.5×20 cm HP-20 column [Preparation of HP-20 Gel: ˜400 ml of dry, unused MCI CHP-20 Gel (75-150 micron) was swelled in methanol for 24 hrs. The gel was filtered and rinsed with 1 liter of methanol. It was then transferred to a bottle for storage under methanol. Immediately before use, the desired amount of gel was rinsed thoroughly with 20 volumes of water]. The column was eluted with 240 mL of water and 400 mL of methanol. The product containing fractions were concentrated and co-evaporated from ethanol and ethyl acetate/heptane to afford 1-(4-cyanobenzyl)azetidine-3-carboxylic acid (3.25 g, 15.0 mmol, 75% yield) as a white solid. MS: (M+H)=217.18. 1H NMR (400 MHz, MeOD) δ ppm 3.39 (m, 1H), 4.08 (m, 4H), 4.32 (s, 2H), 7.63 (d, J=8.3 Hz, 2H), and 7.82 (d, J=8.3 Hz, 2H).
Quantity
2.88 g
Type
reactant
Reaction Step One
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
1.15 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
6.78 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:10]=[CH:9][C:6]([C:7]#[N:8])=[CH:5][CH:4]=1)=O.[NH:11]1[CH2:14][CH:13]([C:15]([OH:17])=[O:16])[CH2:12]1.C(O)(=O)C.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>ClCCl.CO>[C:7]([C:6]1[CH:9]=[CH:10][C:3]([CH2:1][N:11]2[CH2:14][CH:13]([C:15]([OH:17])=[O:16])[CH2:12]2)=[CH:4][CH:5]=1)#[N:8] |f:3.4|

Inputs

Step One
Name
Quantity
2.88 g
Type
reactant
Smiles
C(=O)C1=CC=C(C#N)C=C1
Name
Quantity
2.02 g
Type
reactant
Smiles
N1CC(C1)C(=O)O
Name
Quantity
1.15 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
80 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
6.78 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued at room temperature for 18 hr
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The volatiles were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between water (50 mL) and diethyl ether (50 mL)
WASH
Type
WASH
Details
The aqueous phase was washed with diethyl ether (50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
was then concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water (20 mL)
CUSTOM
Type
CUSTOM
Details
column [Preparation of HP-20 Gel
CUSTOM
Type
CUSTOM
Details
˜400 ml of dry
WAIT
Type
WAIT
Details
unused MCI CHP-20 Gel (75-150 micron) was swelled in methanol for 24 hrs
Duration
24 h
FILTRATION
Type
FILTRATION
Details
The gel was filtered
WASH
Type
WASH
Details
rinsed with 1 liter of methanol
WASH
Type
WASH
Details
Immediately before use, the desired amount of gel was rinsed thoroughly with 20 volumes of water]
WASH
Type
WASH
Details
The column was eluted with 240 mL of water and 400 mL of methanol
ADDITION
Type
ADDITION
Details
The product containing fractions
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(#N)C1=CC=C(CN2CC(C2)C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 15 mmol
AMOUNT: MASS 3.25 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.